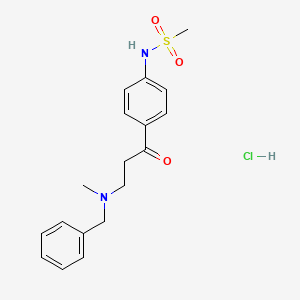
Methanesulfonanilide, 4'-(3-(phenethylamino)propionyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methanesulfonanilide Core: The initial step involves the reaction of methanesulfonyl chloride with aniline to form methanesulfonanilide.
Introduction of the Phenethylamino Group: The next step involves the reaction of the methanesulfonanilide with phenethylamine under controlled conditions to introduce the phenethylamino group.
Propionylation: The final step involves the acylation of the intermediate product with propionyl chloride in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonanilide: A simpler analog without the phenethylamino and propionyl groups.
Phenethylamine: A related compound with a simpler structure.
Propionyl Chloride: A reagent used in the synthesis of the target compound.
Uniqueness
Methanesulfonanilide, 4’-(3-(phenethylamino)propionyl)-, hydrochloride is unique due to its complex structure, which combines multiple functional groups
Eigenschaften
CAS-Nummer |
60232-93-1 |
|---|---|
Molekularformel |
C18H23ClN2O3S |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
N-[4-[3-[benzyl(methyl)amino]propanoyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H22N2O3S.ClH/c1-20(14-15-6-4-3-5-7-15)13-12-18(21)16-8-10-17(11-9-16)19-24(2,22)23;/h3-11,19H,12-14H2,1-2H3;1H |
InChI-Schlüssel |
GOEYOZZLZKPWNE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















